molecular formula C23H16N4O6S B11533676 N-[4-(4-methoxyphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide

N-[4-(4-methoxyphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide

Cat. No.: B11533676
M. Wt: 476.5 g/mol
InChI Key: OZLBBLLKSTVMOL-UHFFFAOYSA-N
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Description

N-[4-(4-methoxyphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide is a complex organic compound that belongs to the thiazole family This compound is characterized by its unique structure, which includes methoxyphenyl, nitrophenyl, and thiazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-methoxyphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with 4-nitrobenzaldehyde in the presence of thiosemicarbazide to form the thiazole ring. This is followed by nitration and amide formation reactions to introduce the nitro and benzamide groups, respectively .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-methoxyphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[4-(4-methoxyphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(4-methoxyphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound’s thiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This can lead to antimicrobial and anticancer effects by disrupting essential biological processes in pathogens and cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-methoxyphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy and nitro groups, along with the thiazole ring, make it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C23H16N4O6S

Molecular Weight

476.5 g/mol

IUPAC Name

N-[4-(4-methoxyphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide

InChI

InChI=1S/C23H16N4O6S/c1-33-19-12-6-14(7-13-19)20-21(15-2-8-17(9-3-15)26(29)30)34-23(24-20)25-22(28)16-4-10-18(11-5-16)27(31)32/h2-13H,1H3,(H,24,25,28)

InChI Key

OZLBBLLKSTVMOL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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